molecular formula C10H13NO B144016 1-[3-(Ethylamino)phenyl]ethanone CAS No. 134812-13-8

1-[3-(Ethylamino)phenyl]ethanone

Cat. No.: B144016
CAS No.: 134812-13-8
M. Wt: 163.22 g/mol
InChI Key: YWBGBYNNEZUEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Ethylamino)phenyl]ethanone is an aromatic ketone derivative with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol. The compound features an ethylamino (-NHCH₂CH₃) substituent at the meta position of the phenyl ring attached to an ethanone group.

Properties

CAS No.

134812-13-8

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-[3-(ethylamino)phenyl]ethanone

InChI

InChI=1S/C10H13NO/c1-3-11-10-6-4-5-9(7-10)8(2)12/h4-7,11H,3H2,1-2H3

InChI Key

YWBGBYNNEZUEPI-UHFFFAOYSA-N

SMILES

CCNC1=CC=CC(=C1)C(=O)C

Canonical SMILES

CCNC1=CC=CC(=C1)C(=O)C

Synonyms

Ethanone, 1-[3-(ethylamino)phenyl]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, highlighting differences in physicochemical properties, biological activity, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Properties/Data
1-[3-(Ethylamino)phenyl]ethanone C₁₀H₁₃NO 163.22 3-(Ethylamino) Estimated higher solubility in polar solvents due to amine group; limited direct data .
1-[3-(Dimethylamino)phenyl]ethanone C₁₀H₁₃NO 163.22 3-(Dimethylamino) Boiling point: ~300°C (estimated); used in pharmaceuticals and material science .
1-(3-Hydroxyphenyl)ethanone C₈H₈O₂ 136.15 3-Hydroxy Boiling point: 426.2 K (153°C); higher polarity due to -OH group .
1-(3-Methylphenyl)ethanone C₉H₁₀O 134.18 3-Methyl Lower polarity; boiling point: ~210°C; used as a fragrance intermediate .
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 180.16 2-Amino, 6-nitro Reactive nitro group; potential mutagenicity; limited toxicity data .

Key Observations:

Substituent Effects on Reactivity: The ethylamino group in this compound likely enhances nucleophilicity compared to methyl or hydroxy substituents, making it a candidate for Schiff base formation or coordination chemistry . Nitro groups (e.g., in 1-(2-Amino-6-nitrophenyl)ethanone) increase electrophilicity but may introduce toxicity risks .

Biological Activity Trends: Methoxy and hydroxy groups in antifungal analogs (e.g., VIa) improve activity by enhancing hydrogen bonding with fungal enzymes . Chalcone derivatives (e.g., quinoxaline-based compounds) exhibit broad-spectrum antibacterial activity due to conjugated π-systems .

Safety Profiles: Dimethylamino and ethylamino derivatives are generally safer than nitro-substituted analogs, which require precautions like avoiding inhalation .

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